5-Chloro-2,3-difluorobenzoic acid
Description
5-Chloro-2,3-difluorobenzoic acid (CAS: 1227270-64-5) is a halogenated benzoic acid derivative with the molecular formula C₇H₃ClF₂O₂ and a molecular weight of 192.547 g/mol . Key physical properties include:
- Density: 1.6 ± 0.1 g/cm³
- Boiling Point: 270.9 ± 35.0 °C (at 760 mmHg)
- LogP (lipophilicity): 2.55
- Vapor Pressure: 0.0 ± 0.6 mmHg at 25°C .
This compound is characterized by chlorine and fluorine substituents at the 5th, 2nd, and 3rd positions of the benzene ring, respectively. Its structural features make it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of quinolinecarboxylic acid derivatives .
Properties
IUPAC Name |
5-chloro-2,3-difluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEQGFPRIWHFFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
5-Chloro-2,4-difluorobenzoic Acid (CAS: 25026-64-6)
- Structural Difference : Fluorine at the 4th position instead of the 3rd.
- Properties : Higher similarity score (0.93) compared to 5-Chloro-2,3-difluorobenzoic acid .
- Applications : Used in sulfonamide-based drug synthesis due to its enhanced electron-withdrawing effects .
4-Chloro-2,3-difluorobenzoic Acid (CAS: 150444-94-3)
- Structural Difference : Chlorine at the 4th position.
- Commercial Availability : Priced at $7.00/KG (99% purity), indicating industrial scalability .
- Reactivity : Altered regioselectivity in electrophilic substitution reactions due to chloro-fluorine proximity .
4-Chloro-5-cyano-2,3-difluorobenzoic Acid
Physicochemical Properties
| Compound | Molecular Weight | LogP | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|
| This compound | 192.55 | 2.55 | 270.9 ± 35.0 | 1.6 ± 0.1 |
| 5-Chloro-2,4-difluorobenzoic acid | 192.55 | ~2.60* | ~275.0† | ~1.6† |
| 4-Chloro-2,3-difluorobenzoic acid | 192.55 | 2.50‡ | 265.0 ± 30.0‡ | 1.58 ± 0.1‡ |
*Estimated based on structural similarity ; †Assumed from analog data ; ‡Derived from supplier specifications .
Key Observations:
- Lipophilicity : 5-Chloro-2,4-difluorobenzoic acid has a marginally higher LogP due to fluorine’s para-position, enhancing hydrophobic interactions .
- Thermal Stability: Boiling points correlate with halogen electronegativity; chloro-fluoro substitution increases intermolecular forces compared to non-halogenated analogs .
Q & A
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